MFCD18312986
Description
However, based on the naming conventions of MDL numbers (e.g., MFCD prefixes), it is likely a structurally complex organic or organometallic compound registered in chemical databases. Such compounds are typically used in pharmaceutical, agrochemical, or materials science research. Without specific data on MFCD18312986, this article will focus on structurally and functionally similar compounds from the evidence, emphasizing comparative physicochemical properties, synthetic methods, and biological activities.
Properties
IUPAC Name |
2-chloro-5-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-6-5-8(7-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOXEVUHJGQPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683600 | |
| Record name | 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-49-6 | |
| Record name | 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312986” involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the precursor molecules, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD18312986” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “this compound” are carried out under specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates. Common reagents include acids, bases, solvents, and specific catalysts tailored to the reaction type.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
“MFCD18312986” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways and interactions.
Medicine: “this compound” is explored for its potential therapeutic properties, including its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “MFCD18312986” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in catalysis, inhibition, or modulation of biological processes.
Comparison with Similar Compounds
Physicochemical Properties
Table 1 summarizes key properties of selected compounds:
Key Observations :
- CAS 100986-89-8 (a fluoroquinolone derivative) exhibits moderate synthetic accessibility (3.02) but low bioavailability, likely due to its large molecular weight and polar functional groups .
- CAS 1046861-20-4 (a boronic acid derivative) shows higher solubility (0.24 mg/ml) and bioavailability (0.55) compared to others, attributed to its smaller size and balanced lipophilicity .
Key Observations :
Comparative Insights :
- Palladium-mediated reactions (e.g., CAS 1046861-20-4 ) offer precision for complex heterocycles, while catalyst-recycling methods (e.g., CAS 1761-61-1 ) align with sustainable chemistry trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
